molecular formula C22H22ClNO3 B7737651 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one

6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B7737651
M. Wt: 383.9 g/mol
InChI Key: ODRZLMBDBCOLEL-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group at the 7-position and the chlorine atom at the 6-position play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the piperidino group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and other scientific research areas .

Properties

IUPAC Name

6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-14-7-9-24(10-8-14)13-18-21(26)19(23)11-17-16(12-20(25)27-22(17)18)15-5-3-2-4-6-15/h2-6,11-12,14,26H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZLMBDBCOLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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